Aprofene

Catalog No.
S519179
CAS No.
3563-01-7
M.F
C21H27NO2
M. Wt
325.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aprofene

CAS Number

3563-01-7

Product Name

Aprofene

IUPAC Name

2-(diethylamino)ethyl 2,2-diphenylpropanoate

Molecular Formula

C21H27NO2

Molecular Weight

325.4 g/mol

InChI

InChI=1S/C21H27NO2/c1-4-22(5-2)16-17-24-20(23)21(3,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15H,4-5,16-17H2,1-3H3

InChI Key

DIDYGLSKVUKRRP-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

2,2-diphenylpropanoic acid N,N-diethylaminoethyl ester, aprofen, aprofen hydrochloride, aprophen

Canonical SMILES

CCN(CC)CCOC(=O)C(C)(C1=CC=CC=C1)C2=CC=CC=C2

The exact mass of the compound Aprofene is 325.2042 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phenylpropionates - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Aprofene (2-diethylaminoethyl 2,2-diphenylpropanoate) is a highly lipophilic, dual-action antagonist of both muscarinic and nicotinic acetylcholine receptors. In procurement contexts for neuropharmacology and toxicology, it is primarily sourced as a reference standard or active pharmaceutical ingredient (API) precursor for central nervous system (CNS) applications, particularly in organophosphate countermeasure research. Unlike classical tropane alkaloids that are strictly antimuscarinic, Aprofene's structural profile allows it to act as a noncompetitive inhibitor at the nicotinic receptor allosteric site while maintaining potent muscarinic blockade [1]. Its high octanol-water partition coefficient (LogP ~4.37) ensures rapid blood-brain barrier penetration, making it a critical material for developing therapies targeting central cholinergic crises, spasticity, and severe neurotoxicity [2].

Substituting Aprofene with standard antimuscarinics like atropine or scopolamine fundamentally compromises efficacy in severe cholinergic overstimulation models, as these generic alternatives fail to address nicotinic receptor hyperactivation [1]. While other dual-action synthetic esters, such as benactyzine, are sometimes considered as in-class substitutes, they exhibit significantly weaker binding affinities at both muscarinic and nicotinic sites, necessitating much higher working concentrations that can introduce off-target toxicity or solubility challenges in formulation [2]. Furthermore, Aprofene's specific preference for the desensitized state of the nicotinic receptor provides a distinct mechanism of action that cannot be replicated by simple competitive antagonists, making it non-interchangeable for advanced neuroprotectant and allosteric modulation assays[1].

Nicotinic Receptor Affinity in the Desensitized State

In binding assays utilizing Torpedo acetylcholine receptor (AChR) membranes, Aprofene demonstrates a profound affinity for the allosterically coupled noncompetitive inhibitor site when the receptor is in its desensitized state. Aprofene achieves a KD of 0.7 μM, whereas the closely related substitute benactyzine requires a significantly higher concentration to achieve the same effect, with a KD of 28.0 μM [1].

Evidence DimensionBinding affinity (KD) for desensitized nicotinic AChR
Target Compound Data0.7 μM
Comparator Or BaselineBenactyzine (28.0 μM)
Quantified Difference40-fold higher affinity for Aprofene
Conditions[3H]phencyclidine probe displacement in Torpedo AChR membranes

This 40-fold potency advantage allows researchers to achieve complete noncompetitive nicotinic inhibition at lower, more physiologically relevant concentrations, minimizing solvent effects and off-target interactions in complex biological assays.

Muscarinic Receptor Potency in Functional Cellular Assays

When evaluated for its ability to reverse carbachol-induced inhibition of prolactin secretion in cultured pituitary cells, Aprofene exhibited an apparent muscarinic affinity (Ki) of 3.0 nM. In the same assay, standard synthetic substitutes benactyzine and adiphenine demonstrated significantly weaker affinities of 80 nM and 198 nM, respectively [1].

Evidence DimensionApparent muscarinic affinity (Ki)
Target Compound Data3.0 nM
Comparator Or BaselineBenactyzine (80 nM) and Adiphenine (198 nM)
Quantified Difference26-fold higher potency than benactyzine; 66-fold higher than adiphenine
ConditionsReversal of carbachol inhibition in cultured rat anterior pituitary cells

Procuring Aprofene over other synthetic diethylaminoethyl esters ensures stronger muscarinic blockade at nanomolar concentrations, improving the dynamic range and reliability of cell-based functional assays.

State-Dependent Receptor Selectivity

Aprofene preferentially associates with the high-affinity desensitized state of the nicotinic AChR rather than the resting state. Quantitative binding studies reveal a KD of 0.7 μM for the desensitized state compared to a KD of 16.4 μM for the resting state [1].

Evidence DimensionState-dependent binding affinity (KD)
Target Compound Data0.7 μM (Desensitized state)
Comparator Or Baseline16.4 μM (Resting state)
Quantified Difference23-fold preference for the desensitized state
ConditionsEquilibrium binding in Torpedo AChR membranes

This strong state-selectivity makes Aprofene a highly effective pharmacological tool for specifically stabilizing and studying the desensitized conformation of nicotinic receptors during sustained cholinergic overstimulation.

Organophosphate Countermeasure Development

Due to its 40-fold higher affinity for desensitized nicotinic receptors compared to benactyzine [1], Aprofene is the preferred dual-action antagonist for formulating and testing experimental antidotes against severe nerve agent (e.g., soman) or pesticide poisoning, where both muscarinic and nicotinic pathways are lethally overstimulated.

Allosteric Modulator Screening Assays

Aprofene's 23-fold binding preference for the desensitized state over the resting state of the nicotinic AChR [1] makes it an indispensable reference ligand in electrophysiological and radioligand binding assays designed to screen novel noncompetitive inhibitors and allosteric modulators.

Central Antispasmodic and Neuropharmacological Profiling

With a highly potent muscarinic Ki of 3.0 nM [2] and high lipophilicity, Aprofene serves as a critical benchmark compound in the development of centrally acting antispasmodics, allowing researchers to accurately calibrate cell-based functional assays without the high-concentration toxicity seen with weaker analogs like adiphenine.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.8

Hydrogen Bond Acceptor Count

3

Exact Mass

325.204179104 Da

Monoisotopic Mass

325.204179104 Da

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

PL791XXJ7B

Related CAS

2589-00-6 (hydrochloride)

MeSH Pharmacological Classification

Parasympatholytics

Other CAS

3563-01-7

Wikipedia

Aprofene

Dates

Last modified: 02-18-2024
1: Grudev D. [Delivery in prolonged pregnancy following preparation and induction with aprofen and prednisolone]. Akush Ginekol (Sofiia). 1990;29(3):14-8. Bulgarian. PubMed PMID: 2252139.
2: Arima N, Uchida Y, Yu R, Nakayama K, Nishina H. Acetylcholine receptors regulate gene expression that is essential for primitive streak formation in murine embryoid bodies. Biochem Biophys Res Commun. 2013 Jun 7;435(3):447-53. doi: 10.1016/j.bbrc.2013.05.006. Epub 2013 May 10. PubMed PMID: 23665324.
3: Grudev D, Novachkov L, Geshev G, Krushkov I. [Use of aprophen in the preparation for and induction of labor]. Akush Ginekol (Sofiia). 1988;27(4):39-43. Bulgarian. PubMed PMID: 3218679.
4: Gordon RK, Padilla FN, Moore E, Doctor BP, Chiang PK. Antimuscarinic activity of aprophen. Biochem Pharmacol. 1983 Oct 1;32(19):2979-81. PubMed PMID: 6626268.
5: Aarbakke J, Miura GA, Brown ND, Gray RR, Gordon RK, Doctor BP, Chiang PK. Disposition of aprophen in rats. J Pharm Pharmacol. 1986 Dec;38(12):928-30. PubMed PMID: 2880971.

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